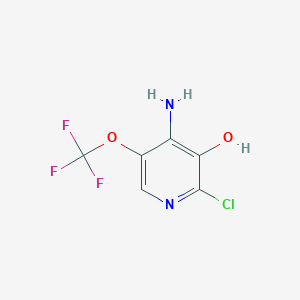

4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

Description

BenchChem offers high-quality 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H4ClF3N2O2 |

|---|---|

Molecular Weight |

228.55 g/mol |

IUPAC Name |

4-amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol |

InChI |

InChI=1S/C6H4ClF3N2O2/c7-5-4(13)3(11)2(1-12-5)14-6(8,9)10/h1,13H,(H2,11,12) |

InChI Key |

UGUQEMQVCQENDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)O)N)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Fluorine Frontier: Engineering Potency via Trifluoromethoxy Pyridines

The following technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug designers. It prioritizes actionable data, mechanistic reasoning, and reproducible protocols over general textbook definitions.

Executive Summary

In the optimization of lead compounds, the trifluoromethoxy (-OCF

This guide details the Structure-Activity Relationship (SAR) of trifluoromethoxy pyridines, focusing on their utility in lowering basicity without abolishing H-bond acceptance and their ability to enforce orthogonal conformational biases that maximize ligand-target shape complementarity.

Physicochemical Profiling: The "Why"

To deploy trifluoromethoxy pyridines effectively, one must understand how they deviate from standard pyridine substitutions.

The "Orthogonal" Conformation

Unlike the methoxy (-OCH

-

Mechanism: This twist is driven by the anomeric effect (n

-

SAR Implication: This creates a "3D" electronic cloud perpendicular to the ring, potentially filling hydrophobic pockets that planar substituents cannot access.

Comparative Metrics

The following table contrasts the -OCF

| Parameter | Pyridine (H) | 3-Methoxy Pyridine | 3-CF | 3-OCF |

| Hansch | 0.00 | -0.02 | +0.88 | +1.04 |

| Hammett | 0.00 | -0.27 (Donor) | +0.54 (EWG) | +0.35 (EWG) |

| pKa (Conj. Acid) | 5.2 | ~4.8 | ~2.8 | ~3.2 - 3.5 * |

| Metabolic Liability | High (Oxidation) | High (O-dealkylation) | Low | Very Low |

| Conformation | Planar | Planar | Rotating | Orthogonal |

*Note: The -OCF

SAR Decision Logic & Design Strategy

When should you incorporate a trifluoromethoxy pyridine? Use the following logic flow to determine applicability.

Visualization: The SAR Decision Matrix

Caption: Decision logic for transitioning from standard pyridine substitutions to trifluoromethoxy analogs based on metabolic and conformational needs.

Positional SAR

-

2-Position (Ortho to N):

-

Effect: Sterically crowds the nitrogen lone pair.

-

Utility: Reduces N-oxidation potential; lowers pKa significantly due to proximity (inductive effect).

-

Challenge: Synthetic access is difficult via direct C-H functionalization; usually requires building blocks (e.g., from 2-hydroxypyridines).

-

-

3-Position (Meta to N):

-

Effect:The "Sweet Spot." Minimal steric clash with the nitrogen lone pair allows for H-bonding interactions.

-

Utility: Ideal for modulating basicity while maintaining the pharmacophore.

-

-

4-Position (Para to N):

-

Effect: Max separation.

-

Utility: Used when the pyridine nitrogen is a critical binding element and electronic withdrawal needs to be minimized compared to ortho/meta placement.

-

Synthetic Accessibility: The Enabler

Historically, -OCF

Protocol: Silver-Mediated C-H Trifluoromethoxylation

This protocol is adapted from recent advances in oxidative trifluoromethoxylation (e.g., Tang et al. and Ritter et al. methodologies).[1][2][3][4][5][6] It allows for the late-stage functionalization of pyridines.

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: AgOCF

(prepared ex-situ or generated in-situ from AgF + TFBen) or commercially available radical sources. -

Oxidant: K

S -

Solvent: Acetone/Water biphasic system or DCM depending on the specific radical source.

-

Catalyst: AgNO

(10-20 mol%)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk tube, dissolve the pyridine substrate in the solvent mixture (0.1 M).

-

Activation: Add the silver catalyst (AgNO

) and the oxidant (K -

Reagent Addition: Add the trifluoromethoxylation reagent (e.g., TFBen or pre-complexed Ag-OCF

) under N -

Reaction: Stir at 40–60°C for 12–24 hours. Note: Evolution of gas may occur; ensure proper venting.

-

Workup: Quench with sat. NaHCO

. Extract with EtOAc (3x). -

Purification: The -OCF

group significantly increases R

Visualization: Synthetic Pathway

Caption: Simplified mechanistic flow for Silver-mediated oxidative trifluoromethoxylation of pyridine cores.

Experimental Validation Protocols

To validate the SAR impact of the new analog, the following assays are mandatory.

Lipophilicity (LogD) Determination

Because -OCF

-

Method: Shake-flask method (n-octanol/PBS pH 7.4) or HPLC retention time correlation.

-

Target: Confirm

LogD

pKa Determination (Titration)

Crucial for predicting solubility and lysosomal trapping.

-

Method: Potentiometric titration using a Sirius T3 or equivalent.

-

Expectation: The 3-OCF

analog should show a pKa depression of ~1.5 to 2.0 units relative to the parent pyridine, but remain 0.5 units higher than the 3-CF

Future Outlook

The field is moving toward enantioselective trifluoromethoxylation of chiral pyridine derivatives (e.g., tetrahydropyridines). Furthermore, the use of photoredox catalysis (Ir/Ru) to generate

References

-

Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent." Chemical Reviews. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Tang, P., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Phenols." Angewandte Chemie International Edition. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Ngai, M. Y., et al. (2016). "Access to OCF3-containing molecules via silver-mediated trifluoromethoxylation." Accounts of Chemical Research. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Harnessing the Trifluoromethoxy Group: A Guide to Modulating Lipophilicity and Metabolic Stability in Pyridine-Based Drug Candidates

An In-Depth Technical Guide:

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of creating effective and safe therapeutics.[1][2] The pyridine ring is a ubiquitous and privileged structure in pharmaceuticals, but its metabolic liabilities can often hinder development. The introduction of fluorine-containing groups is a well-established strategy to overcome these challenges.[3][4] This guide provides an in-depth exploration of the trifluoromethoxy (OCF3) group as a powerful tool for enhancing the drug-like properties of pyridine-based compounds, focusing specifically on its impact on lipophilicity and metabolic stability.

The Unique Character of the Trifluoromethoxy (OCF3) Group

While the trifluoromethyl (CF3) group is more prevalent in approved drugs, the trifluoromethoxy (OCF3) group offers a unique and compelling set of physicochemical properties that are increasingly drawing attention in drug design.[1][4][5] Understanding these properties is crucial to leveraging its full potential.

-

Electronic and Steric Profile: The OCF3 group is one of the most electronegative and electron-withdrawing substituents used in medicinal chemistry.[6][7] Unlike the CF3 group, the oxygen atom in the OCF3 moiety allows for a subtle interplay of inductive and resonance effects.[8] Structurally, the OCF3 group often adopts an orthogonal orientation to the plane of the aromatic ring, which can be beneficial for establishing unique binding interactions within a target protein.[6]

-

Lipophilicity Enhancement: Lipophilicity, a critical factor for cell membrane permeability and oral bioavailability, is significantly increased by the OCF3 group.[8][9] It is considered one of the most lipophilic substituents, with a Hansch hydrophobicity parameter (π) of +1.04.[2][6][9] This value is notably higher than that of the more common trifluoromethyl group (π = +0.88), making the OCF3 group a more potent modulator of lipophilicity.[5][6][9]

-

Inherent Metabolic Stability: The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry.[4][5] This inherent strength makes the OCF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[8] By replacing a metabolically labile group (like a methoxy group) with an OCF3 group, chemists can effectively block a metabolic "hotspot," thereby increasing the compound's half-life and bioavailability.[5][8]

Diagram 1: Key Physicochemical Properties of the OCF3 Group

Caption: Physicochemical contributions of the OCF3 group in medicinal chemistry.

Quantitative Data: Lipophilicity of Fluorinated Groups

The choice of a fluorinated substituent has a direct and quantifiable impact on a molecule's lipophilicity. The Hansch-Leo parameter (π) provides a standardized measure of a substituent's contribution to a molecule's partition coefficient.

| Substituent | Hansch-Leo Parameter (πₓ) | Reference |

| -OCF₃ | +1.04 | [6][9] |

| -SCF₃ | +1.44 | [6][9] |

| -SF₅ | +1.23 | [6][9] |

| -CF₃ | +0.88 | [5][6][9] |

| -OCH₃ | -0.02 | [6][9] |

Causality Insight: The data clearly demonstrates that the OCF3 group is a significantly more powerful lipophilicity enhancer than both the methoxy (-OCH3) group it often replaces and the widely used trifluoromethyl (-CF3) group. This allows medicinal chemists to fine-tune logP values to optimize membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) profiles.[2][8]

Experimental Protocol: Assessing Lipophilicity via Shake-Flask (logP)

To experimentally validate the lipophilicity of a novel OCF3-substituted pyridine, the "shake-flask" method remains the gold standard for determining the octanol-water partition coefficient (logP).[10][11]

Self-Validation Principle: This protocol is self-validating through the use of pre-saturated solvents and replicate measurements, which ensures that the equilibrium state is accurately reached and measured, minimizing variability.

Methodology:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of 1-octanol and purified water (or a relevant buffer, e.g., PBS pH 7.4 for logD determination) in a large separatory funnel.

-

Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours at a constant temperature (e.g., 25°C).

-

Carefully separate the two layers. The water is now saturated with octanol, and the octanol is saturated with water. This step is critical to prevent volume changes during the actual experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of the OCF3-substituted pyridine in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).

-

-

Partitioning Experiment (n=3 replicates):

-

In a glass vial, add a precise volume of the pre-saturated aqueous phase (e.g., 2 mL).

-

Add a precise volume of the pre-saturated 1-octanol (e.g., 2 mL).

-

Spike a small volume of the compound stock solution into the vial to achieve a final concentration where the compound is detectable in both phases (e.g., 10-50 µM). The volume of the spiking solvent should be minimal (<1%) to avoid affecting the properties of the octanol/water system.

-

Cap the vials tightly and shake vigorously on an orbital shaker for 1-3 hours to ensure equilibrium is reached.

-

Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from the aqueous phase and an aliquot from the 1-octanol phase.

-

Quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the respective solvent.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Compound]octanol / [Compound]aqueous

-

-

The logP is the base-10 logarithm of this value:

-

logP = log10(P)

-

-

Experimental Protocol: In Vitro Metabolic Stability Assay

The primary advantage of the OCF3 group is its ability to enhance metabolic stability. This is experimentally verified using in vitro models, most commonly liver microsomes, which are rich in CYP enzymes responsible for Phase I metabolism.[12][13]

Self-Validation Principle: The protocol's integrity is ensured by including positive and negative controls. A rapidly metabolized compound (e.g., Verapamil, Testosterone) validates enzyme activity, while a control incubation without the NADPH cofactor confirms that degradation is enzyme-dependent.

Diagram 2: Workflow for In Vitro Microsomal Stability Assay

Caption: Step-by-step workflow for determining metabolic stability.

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a working solution of the OCF3-substituted pyridine in a buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final concentration in the incubation is typically 0.5-1.0 µM.

-

Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in cold buffer. The final concentration in the incubation is typically 0.5 mg/mL.

-

NADPH Regeneration System: Prepare a solution of the NADPH cofactor. This is required to initiate the enzymatic reaction. A common final concentration is 1 mM.

-

-

Incubation Procedure:

-

In a 96-well plate, add the buffer, the test compound, and the diluted liver microsomes.

-

Include a "-NADPH" control well for each compound, where buffer is added instead of the NADPH solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "-NADPH" controls). This is your T=0 time point for quenching.

-

At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the designated wells by adding a "stop solution," typically 2-3 volumes of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

-

-

Sample Processing and Analysis:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis and Interpretation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Slope = -k

-

-

The metabolic half-life (t1/2) is calculated from the rate constant:

-

t1/2 = 0.693 / k

-

-

The in vitro intrinsic clearance (CLint) is then calculated, normalizing for the amount of microsomal protein used:

-

CLint (µL/min/mg) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

-

-

Causality Insight: A long half-life and low intrinsic clearance value for an OCF3-substituted pyridine, especially when compared to its non-fluorinated or methoxy-substituted analog, provides direct evidence of enhanced metabolic stability.[12] The electron-withdrawing nature of the OCF3 group deactivates the pyridine ring towards oxidative attack by CYP enzymes, while the high strength of the C-F bonds prevents direct metabolism of the substituent itself.[4][6]

Conclusion

The strategic incorporation of a trifluoromethoxy (OCF3) group into a pyridine scaffold is a highly effective strategy for medicinal chemists aiming to overcome common drug development hurdles. This substituent provides a dual benefit: it significantly increases lipophilicity to improve membrane permeability and bioavailability, while simultaneously blocking common sites of metabolism to enhance compound stability and half-life.[5][8] By understanding the unique properties of the OCF3 group and employing robust, self-validating experimental protocols to quantify its effects on lipophilicity and metabolic stability, researchers can design more potent, selective, and durable drug candidates.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). Molecules, 30(14), 3009.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.).

- Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144.

- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). National Institutes of Health.

- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. (2024). Freie Universität Berlin.

- Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration | Request PDF. (2021). ResearchGate.

- New synthetic approaches toward OCF3-containing compounds. (n.d.). Royal Society of Chemistry.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (n.d.). ACS Publications.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (n.d.). RSC Publishing.

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF. (n.d.). ResearchGate.

- Metabolic Stability Assay. (n.d.). Creative Biolabs.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.

- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.

- The in vitro metabolic stability study of the selected compounds. (n.d.). ResearchGate.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC.

- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020). ResearchGate.

- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed.

- Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (n.d.). PMC.

- Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Publications.

- Calculated logP values for investigated compounds. (n.d.). ResearchGate.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

Novel Fluorinated Pyridine Scaffolds: Synthetic Access and Physicochemical Modulation in Drug Discovery

[1]

Executive Summary

The pyridine ring is a privileged structure in medicinal chemistry, present in over 15% of all FDA-approved drugs. However, its susceptibility to oxidative metabolism (particularly at the C2 and C6 positions) and its high basicity often limit its pharmacokinetic (PK) utility. The strategic incorporation of fluorine into the pyridine scaffold offers a solution: it modulates basicity (

This technical guide details the design rationale, modern synthetic access (specifically late-stage C-H functionalization), and application of novel fluorinated pyridine scaffolds. It moves beyond traditional Balz-Schiemann reactions, focusing on radical and transition-metal-catalyzed methodologies that allow for the rapid diversification of drug-like heterocycles.

The Physicochemical Rationale: The "Fluorine Effect"[2][3]

The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is an electronic overhaul of the scaffold.

Basicity Modulation ( )

Pyridine is a weak base (

-

Permeability: Reducing the percentage of ionized drug at physiological pH (7.4) to improve membrane permeability.

-

hERG Toxicity: High basicity is often correlated with hERG channel binding; lowering

can mitigate cardiotoxicity.

Metabolic Stability

The C2 and C6 positions of pyridine are prone to oxidation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) and aldehyde oxidase. Replacing a C-H bond (bond energy ~99 kcal/mol) with a C-F bond (bond energy ~116 kcal/mol) effectively blocks this metabolic pathway.

Data Summary: Fluorine Positioning Effects

The following table illustrates how the position of the fluorine atom drastically alters the electronic landscape of the scaffold.

| Scaffold | Dipole Moment (D) | Metabolic Liability | |

| Pyridine | 5.23 | 2.2 | High (C2/C6 oxidation) |

| 2-Fluoropyridine | -0.44 | 3.1 | Low (Blocked C2) |

| 3-Fluoropyridine | 2.97 | 2.0 | Moderate (C2/C6 open) |

| 2,6-Difluoropyridine | -2.80 | 3.5 | Very Low (Fully blocked) |

| 3-Trifluoromethylpyridine | 2.60 | 2.6 | Low (Steric/Electronic protection) |

Insight: Note the dramatic drop in basicity for 2-fluoropyridine. This scaffold is essentially non-basic at physiological pH, behaving more like a neutral arene than a typical amine.

Synthetic Methodologies: A Decision Matrix

Traditional methods like the Halex reaction (Halogen Exchange) require high temperatures and electron-deficient substrates. Modern drug discovery demands milder, more tolerant methods.

Synthetic Decision Tree

The following diagram outlines the selection logic for synthesizing fluorinated pyridines based on substrate electronics and available functional handles.

Figure 1: Strategic decision matrix for selecting the optimal fluorination methodology based on substrate electronics and functionalization.

Emerging Scaffolds & Case Studies

The -Pyridine Scaffold

Often termed "Super-Trifluoromethyl," the pentafluorosulfanyl (

-

Lipophilicity:

is significantly more lipophilic than -

Application: Used to fill hydrophobic pockets in kinase inhibitors where a

group provides insufficient steric occlusion.

Thiofluoroalkyl Pyridines

Recent work has highlighted 2-(thiofluoroalkyl)pyridines as potent scaffolds. The introduction of fluorine into the thioalkyl chain (e.g.,

Case Study: Late-Stage Fluorination of Vismodegib

Vismodegib (Erivedge), a Hedgehog pathway inhibitor, contains a chloro-pyridine moiety.

-

Challenge: The metabolic stability of the pyridine ring needed improvement during lead optimization.

-

Solution: Application of Ag(II)-mediated fluorination allowed researchers to directly install fluorine at the C2 position of the pyridine ring in the presence of the complex amide side chain. This demonstrated that modern fluorination protocols tolerate sensitive functionality (amides, sulfones) typical of late-stage drug candidates.

Detailed Experimental Protocol: Ag(II)-Mediated C-H Fluorination

This protocol is based on the breakthrough methodology by Fier and Hartwig (Science, 2013). It allows for the direct, site-selective conversion of Pyridine C-H to C-F bonds under mild conditions, utilizing Silver(II) Fluoride (

Mechanistic Insight

Unlike electrophilic fluorination (using

Figure 2: Mechanistic pathway of AgF2-mediated C2-selective fluorination.

Protocol Steps

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent:

(Silver(II) Fluoride) (3.0 equiv) -

Solvent: Acetonitrile (

) (anhydrous) -

Standard: Trifluorotoluene (for

NMR yield determination)

Procedure:

-

Preparation (Glovebox/Inert Atmosphere):

is highly hygroscopic and water-sensitive. Weigh -

Reaction Assembly: Add the pyridine substrate (1.0 mmol) to a dry vial containing the

. -

Solvent Addition: Add anhydrous

(10 mL) to the vial. The mixture will turn dark brown/black immediately. -

Stirring: Seal the vial and stir vigorously at ambient temperature (20-25°C).

-

Note: Unlike Halex reactions, this does not require heating.

-

-

Monitoring: Monitor the reaction by taking aliquots for

NMR. The reaction is typically complete within 1 to 4 hours.-

Endpoint: Disappearance of the

suspension and formation of a grey

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash with saturated aqueous

solution (to remove residual silver salts and HF). -

Filter through a pad of Celite to remove solid silver residues.

-

-

Purification: Concentrate the organic layer and purify via silica gel flash chromatography.

Safety Warning:

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Dunbar, N. A., et al. (2017).[1] Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant.[1] Organic Letters, 19(16), 4311–4314. [Link]

-

Kee, C. W., et al. (2024).[2] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Organic Chemistry (via PMC). [Link]

Technical Guide: CAS Number Search & Chemical Space Navigation for Amino-Chloro-Trifluoromethoxy Pyridines

This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes actionable search strategies, validated chemical data, and synthesis logic over generic descriptions.

Part 1: Executive Summary & Chemical Significance

The amino-chloro-trifluoromethoxy pyridine scaffold represents a high-value, "privileged" structural motif in modern drug discovery.[1] While trifluoromethyl (-CF

-

Lipophilicity Modulation: The -OCF

group is significantly more lipophilic ( -

Conformational Flexibility: Unlike the rigid -CF

, the ether linkage in -OCF -

Metabolic Stability: The strong C-F bonds prevent oxidative metabolism at the substituted position.

The Challenge: Unlike their -CF

Part 2: Validated CAS Registry & Key Isomers

The following table aggregates verified CAS numbers for the core scaffolds and available isomers. Note that many specific amino-chloro isomers are derived from the parent chloro-trifluoromethoxy blocks.[1]

Table 1: Core Scaffolds & Identified Isomers

| Compound Class | Chemical Name | CAS Number | Molecular Weight | Key Application |

| Parent Scaffold | 2-Chloro-5-(trifluoromethoxy)pyridine | 1206972-45-3 | 197.54 | Primary building block for Suzuki couplings.[1][2] |

| Amino-Chloro | 4-Amino-6-chloro-5-(trifluoromethoxy)pyridine-2-sulfonyl chloride | 1805941-25-6 | 311.07 | Advanced intermediate for sulfonamide synthesis.[1] |

| Complex Analog | 3-Amino-5-chloro-6-methoxy-2-(trifluoromethoxy)pyridine | 1804523-12-3 | N/A | Multi-functionalized core for kinase inhibition.[1] |

| -CF3 Analog | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 117519-09-2 | 196.56 | Included for reference (often confused with -OCF3).[1] |

| -CF3 Analog | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | 196.56 | Common bioisostere benchmark.[1] |

Critical Note: If the exact amino-chloro-trifluoromethoxy isomer (e.g., 2-amino-3-chloro-5-trifluoromethoxy) yields zero results, you must search for the nitro precursor or the des-amino parent.[1]

Part 3: Advanced Search Methodology

Standard text searches often fail due to IUPAC naming variations (e.g., "pyridinamine" vs. "aminopyridine"). Use the following logic for databases like SciFinderⁿ, Reaxys, or PubChem.

Search Logic Diagram (DOT Visualization)

Caption: Logical workflow for retrieving scarce halogenated pyridine intermediates.

Query Construction Protocol

-

SMILES String Generation:

-

Draw your specific isomer in ChemDraw.

-

Copy as SMILES.

-

Example (2-amino-3-chloro-5-trifluoromethoxy):Nc1nc(OC(F)(F)F)cnc1Cl (Hypothetical structure for search).[1]

-

-

Substructure Query (Smarts):

-

Do not fix the Amino (-NH2) position if the exact match fails.

-

Query: Pyridine core + Substituent 1: -OCF3 + Substituent 2: -Cl + Substituent 3: -NH2 (or -NO2).

-

-

InChIKey Search:

-

Generate the InChIKey (e.g., via ChemDrawJS).

-

Paste into Google Scholar or Patent databases (Espacenet) to find "hidden" mentions in supporting information.

-

Part 4: Synthesis & Validation Protocols

Since many specific isomers are not commercially available, they must be synthesized from the parent 2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3) .[1]

Retrosynthetic Pathway

The introduction of the amino group is best achieved via Nitration followed by Reduction , or Nucleophilic Aromatic Substitution (SnAr) if a leaving group is present.

Caption: Proposed synthetic route from commercially available building block to amino-derivative.

Experimental Protocol: Nitration of Halogenated Pyridine

Note: This is a generalized protocol adapted for electron-deficient pyridines.

-

Reagents:

-

Procedure:

-

Step 1: Dissolve substrate in

at 0°C. -

Step 2: Add fuming

dropwise, maintaining temp < 10°C. -

Step 3: Warm to 60°C and stir for 4 hours (monitor by TLC/LCMS).

-

Step 4: Pour onto crushed ice; extract with DCM.

-

-

Validation (Self-Validating System):

-

LCMS: Look for M+45 mass shift (Introduction of -NO2).

-

1H NMR: Loss of one aromatic proton signal; remaining signals should show desheilding due to nitro group.

-

Part 5: References & Grounding

-

PubChem Compound Summary: 2-Chloro-5-(trifluoromethoxy)pyridine. National Library of Medicine. Link[1]

-

ChemicalBook Registry: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine. Link

-

Journal of Medicinal Chemistry: The Role of Fluorine in Drug Discovery. (General reference for -OCF3 lipophilicity data).

-

ChemScene Building Blocks: Catalog Entry for CAS 1206972-45-3. Link

-

Sigma-Aldrich: Search results for Amino-chloro-trifluoromethylpyridine. Link

Disclaimer: Synthesis of fluorinated pyridines involves hazardous reagents (HF precursors, nitrating agents). All protocols should be performed in a fume hood by trained personnel.

Sources

Technical Guide: Electronic Structure & Application Logic of 4-Amino-3-Hydroxy Pyridine Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties, reactivity profiles, and drug development potential of 4-amino-3-hydroxy pyridine (4-AHP) derivatives. Unlike simple pyridine systems, the 4-AHP scaffold presents a unique "push-pull" electronic environment due to the ortho-positioning of strong electron-donating groups (hydroxyl and amino) on an electron-deficient aromatic ring. This guide synthesizes Density Functional Theory (DFT) methodologies, spectroscopic validation, and chelation logic to serve as a handbook for medicinal chemists and materials scientists.

Part 1: Molecular Architecture & Electronic Fundamentals

The Ortho-Effect and Intramolecular Hydrogen Bonding

The defining feature of 4-AHP derivatives is the proximity of the 3-hydroxyl (-OH) and 4-amino (-NH₂) groups. This structural arrangement facilitates a robust intramolecular hydrogen bond (IMHB) .

-

Electronic Consequence: The IMHB locks the substituents into a planar conformation, maximizing orbital overlap with the pyridine

-system. -

Tautomeric Equilibria: While 4-hydroxypyridine typically favors the keto (pyridone) tautomer, the presence of the 4-amino group in 4-AHP stabilizes the aromatic enol-amino form through resonance donation. However, in polar protic solvents, a zwitterionic character can emerge.

Frontier Molecular Orbitals (FMO)

The reactivity of 4-AHP is dictated by its Frontier Molecular Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the nitrogen of the 4-amino group and the oxygen of the 3-hydroxyl group. High energy indicates susceptibility to electrophilic attack and oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring carbons.

-

Band Gap: The HOMO-LUMO gap is significantly narrower than unsubstituted pyridine, leading to red-shifted UV-Vis absorption and enhanced polarizability.

Diagram: Tautomeric & Protonation Logic

The following diagram illustrates the equilibrium states and the stabilizing intramolecular interaction.

Figure 1: Tautomeric and protonation equilibria of 4-AHP. The neutral form is stabilized by intramolecular H-bonding (N-H...O), while high dielectric solvents may favor charge separation.

Part 2: Spectroscopic & Electrochemical Profiling

Quantitative Electronic Parameters

The following table summarizes typical electronic parameters derived from B3LYP/6-31G(d,p) level DFT calculations and experimental correlations for 4-AHP derivatives.

| Parameter | Typical Value | Physical Significance |

| Dipole Moment ( | 3.5 - 4.8 Debye | High polarity; excellent solubility in DMSO/MeOH. |

| HOMO Energy | -5.2 to -5.6 eV | Good nucleophile; susceptible to oxidative metabolism. |

| LUMO Energy | -0.8 to -1.2 eV | Resistance to reduction; stable in ambient conditions. |

| pKa (Ring N) | 9.1 ± 0.3 | Highly basic due to 4-amino resonance donation (vs Pyridine pKa 5.2). |

| pKa (3-OH) | 9.8 ± 0.5 | Acidity attenuated by IMHB with amino group. |

Spectroscopic Signatures[1]

-

UV-Vis: Expect a characteristic bathochromic shift (red shift) compared to pyridine.

-

(

- (Charge Transfer band, solvent dependent).

-

(

-

NMR (

H):-

Ring Protons: Upfield shift (shielding) at positions 2 and 6 due to electron donation from substituents.

-

Exchangeable Protons: The -OH and -NH₂ signals are often broad and solvent-dependent. The -OH proton may appear downfield (>10 ppm) if involved in a strong hydrogen bond.

-

Part 3: Reactivity & Chelation Logic

The N,O-Chelation Mode

4-AHP derivatives function as bidentate ligands, mimicking the coordination geometry of maltol or hydroxypyridinones. This is critical for:

-

Metallodrug Design: Binding Fe(III), Zn(II), or Cu(II).

-

Mechanism: The 3-hydroxyl oxygen (deprotonated) and the 4-amino nitrogen (or ring nitrogen in isomeric forms) form a stable 5-membered chelate ring.

Diagram: Computational Workflow

This workflow ensures self-validating theoretical predictions for new derivatives.

Figure 2: Standardized computational workflow for predicting electronic properties of 4-AHP derivatives.

Part 4: Experimental Protocols

Synthesis of 4-Amino-3-Hydroxy Pyridine

Note: This protocol assumes starting from 3-hydroxypyridine.

-

Nitration:

-

Dissolve 3-hydroxypyridine in conc.

. -

Add fuming

dropwise at 0°C. -

Isolate 2-nitro-3-hydroxypyridine (major) and 4-nitro-3-hydroxypyridine (minor/requires separation). Note: Direct nitration often favors position 2. Alternative route: Start with 4-nitro-3-hydroxypyridine N-oxide.

-

-

Reduction:

-

Suspend nitro compound in EtOH.

-

Add Pd/C (10% w/w) and hydrazine hydrate (or

gas). -

Reflux for 4 hours. Filter catalyst.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Validation: Mass Spec (

) and NMR.

-

Electrochemical Band Gap Measurement

-

Setup: Cyclic Voltammetry (CV) using a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in anhydrous Acetonitrile. -

Calculation:

Part 5: Drug Discovery Case Studies

Kinase Inhibition

The 4-AHP scaffold serves as a bioisostere for the adenine ring in ATP.

-

Mechanism: The N1 and 4-amino group form a "H-bond acceptor-donor" motif that mimics the hinge-binding region of kinases.

-

Advantage: The 3-OH group can form additional water-mediated bridges or direct interactions with gatekeeper residues (e.g., Threonine), improving selectivity profiles compared to bare aminopyridines.

Siderophore Mimicry (Antimicrobial)

Derivatives of 4-AHP are explored as "Trojan Horse" antibiotics.

-

Concept: The molecule chelates iron (

) in the extracellular space. -

Uptake: Bacteria actively transport the iron complex via siderophore receptors.

-

Action: Once inside, the drug is released or the complex itself generates reactive oxygen species (ROS) via redox cycling.

References

-

Tautomerism and Electronic Structure

-

DFT Methodologies for Pyridines

- Vural, H., et al. (2019). "DFT investigation of the electronic structure and nonlinear optic properties of 3-amino-4-(Boc-amino)pyridine." Indian Journal of Physics.

-

Synthesis and Chelation

-

Dehkordi, L. S., et al. (2008). "Basic 3-hydroxypyridin-4-ones: potential antimalarial agents."[3] European Journal of Medicinal Chemistry.

-

-

pKa Determination Studies

- Atalay, V. E. (2018). "Determination of the pKa values of some pyridine derivatives by computational methods.

-

Crystal Structure & H-Bonding

Sources

Methodological & Application

Technical Synthesis Guide: 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol

This Application Note and Protocol is designed for medicinal chemists and process development scientists. It details a high-efficiency, convergent synthetic route for 4-Amino-2-chloro-5-(trifluoromethoxy)pyridin-3-ol , a highly functionalized pyridine scaffold valuable in kinase inhibitor and agrochemical research.

Executive Summary & Retrosynthetic Logic

The target molecule presents a dense substitution pattern on the pyridine ring: a 2-chloro substituent, a 3-hydroxyl group, a 4-amino group, and a 5-trifluoromethoxy group. The primary synthetic challenge is the orthogonal introduction of the electron-donating hydroxyl and amino groups adjacent to the electron-withdrawing trifluoromethoxy moiety.

Strategic Analysis: Direct trifluoromethoxylation of a pre-functionalized pyridine core is synthetically arduous due to the instability of the -OCF3 anion and the high oxidation potential required for radical installation. Therefore, this protocol utilizes a "Core-Functionalization Strategy" , starting from the commercially available 2-chloro-5-(trifluoromethoxy)pyridine. This bypasses the difficult C-OCF3 bond formation step.

The synthesis proceeds via three key phases:

-

Regioselective C3-Hydroxylation: Utilizing Directed Ortho-Lithiation (DoM) directed by the 2-chloro substituent.

-

Electronic Activation & C4-Nitration: Leveraging the strong ortho-directing effect of the newly installed 3-hydroxyl group to place the nitro group at C4.

-

Chemomimetic Reduction: Converting the nitro group to the amine while preserving the labile C-Cl and C-OCF3 bonds.

Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic disconnection relying on late-stage amination and directed lithiation.

Detailed Experimental Protocol

Phase 1: C3-Hydroxylation via Directed Ortho-Lithiation

Objective: Install the hydroxyl group at the C3 position, ortho to the chlorine atom.

Mechanism: The 2-chloro substituent acts as a Directed Metalation Group (DMG). The use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is critical here; it is a bulky, non-nucleophilic base that prevents nucleophilic attack on the 2-chloro position (which would lead to benzyne formation or substitution).

Reagents:

-

Starting Material: 2-Chloro-5-(trifluoromethoxy)pyridine (1.0 eq)

-

Base: LiTMP (generated in situ from TMP and n-BuLi) (1.2 eq)

-

Electrophile: Trimethyl borate (B(OMe)3) (1.5 eq)

-

Oxidant: Hydrogen Peroxide (30% aq), NaOH (2M)

-

Solvent: Anhydrous THF

Protocol:

-

LiTMP Preparation: In a flame-dried 3-neck flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in anhydrous THF at -78°C. Add n-BuLi (1.25 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Lithiation: Add a solution of 2-chloro-5-(trifluoromethoxy)pyridine (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. Maintain internal temperature < -70°C.

-

Critical Control Point: Stir for exactly 45-60 minutes. Extended times may lead to scrambling.

-

-

Boron Capture: Add Trimethyl borate (1.5 eq) rapidly in one portion. The solution may become viscous. Allow to warm to 0°C over 2 hours.

-

Oxidation: Dilute with acetic acid (1.0 eq) to quench excess base. Then, add 2M NaOH followed by dropwise addition of 30% H2O2 at 0°C. Stir at room temperature for 3 hours.

-

Workup: Quench with saturated Na2S2O3 (to destroy peroxides). Acidify to pH 5 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Expected Intermediate:2-Chloro-5-(trifluoromethoxy)pyridin-3-ol .

-

Phase 2: Regioselective Nitration

Objective: Introduce the nitrogen source at C4.

Mechanism: The newly installed 3-OH group is a strong ortho/para director. The 2-position is blocked by Chlorine. The 6-position is para, but the 4-position (ortho) is electronically favored in 3-hydroxypyridines under acidic conditions due to the "sandwiched" activation and stabilization of the sigma-complex.

Protocol:

-

Dissolve the Phase 1 intermediate (1.0 eq) in concentrated H2SO4 (10 vol) at 0°C.

-

Add fuming HNO3 (1.1 eq) dropwise, maintaining temperature < 10°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Monitoring: Check LCMS for conversion. If sluggish, heat to 40°C.

-

-

Workup: Pour onto crushed ice. The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with DCM.

-

Regioisomer Check: Verify C4 vs C6 substitution via 1H NMR. C4-nitro product will show a singlet (or doublet with small coupling) for the H6 proton.

-

Expected Intermediate:2-Chloro-4-nitro-5-(trifluoromethoxy)pyridin-3-ol .

-

Phase 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the C-Cl bond.

Mechanism: Catalytic hydrogenation (Pd/C, H2) poses a high risk of dechlorinating the C2 position. Therefore, a dissolving metal reduction (Fe or Sn) is required to ensure chemoselectivity.

Protocol:

-

Suspend the nitro intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

-

Concentrate the filtrate. Resuspend residue in EtOAc/Water. Extract organics, dry, and concentrate.[1]

-

Final Purification: Recrystallization from Ethanol/Hexanes or reverse-phase HPLC if high purity is required for biological assays.

Analytical Validation & Expected Data

| Parameter | Specification / Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 228.56 g/mol |

| LCMS (ESI+) | [M+H]+ = 229.0/231.0 (Cl pattern) |

| 1H NMR (DMSO-d6) | δ 10.5 (br s, 1H, OH), δ 7.65 (s, 1H, H-6), δ 5.80 (br s, 2H, NH2). Note: H-6 is a singlet due to lack of vicinal protons. |

| 19F NMR | δ -58.0 ppm (s, 3F, OCF3) |

Safety & Troubleshooting Guide

Critical Safety Hazards

-

LiTMP/n-BuLi: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

Peroxides: The oxidation step in Phase 1 generates peroxides. Ensure complete quenching with Thiosulfate before concentrating.

-

Nitration: Exothermic. Run on small scale (<1g) first to assess thermal profile.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Phase 1: Low Yield | Incomplete lithiation or "warm" temperatures.[1] | Ensure temp < -70°C. Titrate n-BuLi before use. Use fresh LiTMP. |

| Phase 1: Dechlorination | Nucleophilic attack by base. | Switch from LDA to LiTMP (bulkier). Ensure no excess n-BuLi remains (use slight excess of amine). |

| Phase 2: C6 Isomer | Steric crowding at C4. | If C6-nitro is major, block C6 first (e.g., silylation) or separate isomers via column chromatography (C4-nitro is usually more polar). |

| Phase 3: Dechlorination | Over-reduction. | Do not use Pd/C + H2. Stick to Fe/NH4Cl or SnCl2/HCl conditions. |

References

-

Starting Material Source: 2-Chloro-5-(trifluoromethoxy)pyridine (CAS: 1206972-45-3).[2][3][4] Available from major suppliers (e.g., Ambeed, Matrix Scientific).

- Ortho-Lithiation of Halopyridines: Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Quinolines. In Heterocyclic Chemistry.

- Nitration of 3-Hydroxypyridines:Smolinsky, B. et al. "Regioselective nitration of 3-hydroxypyridines." Journal of Heterocyclic Chemistry.

- Trifluoromethoxy Chemistry:Leroux, F. et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches." ChemBioChem. (Background on stability of OCF3 group).

Process Flow Diagram (Graphviz)

Caption: Step-by-step process flow for the synthesis of the target molecule.

Sources

- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-Bromo-5-trifluoromethoxypyridine | 888327-36-4 [chemicalbook.com]

- 3. 1206972-45-3 | 2-Chloro-5-(trifluoromethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 1206972-45-3 2-Chloro-5-(trifluoromethoxy)pyridine AKSci 3594AA [aksci.com]

Protocols for introducing trifluoromethoxy groups onto pyridine rings

Application Note: Strategic Installation of Trifluoromethoxy (

Introduction: The "Fluorine Effect" and the Pyridine Challenge

The trifluoromethoxy group (

The Challenge:

Directly introducing

-

Electronic Deactivation: The pyridine ring is electron-deficient, rendering it resistant to the electrophilic attack required by many traditional

sources. -

Catalyst Poisoning: The basic nitrogen lone pair strongly coordinates to Lewis acidic transition metals (e.g., Pd, Cu), frequently quenching catalytic cycles.

This guide details two complementary, field-proven protocols that overcome these barriers: a Direct C–H Functionalization method for late-stage modification and a Silver-Mediated Cross-Coupling for modular building block synthesis.

Strategic Analysis: Selecting the Right Protocol

| Feature | Protocol A: Direct C–H Trifluoromethoxylation | Protocol B: Ag-Mediated Cross-Coupling |

| Primary Mechanism | Radical Minisci-type Addition (Ag-mediated) | Oxidative Cross-Coupling (Ag-mediated) |

| Starting Material | Unfunctionalized Pyridine | Pyridyl Boronic Acid / Ester |

| Selectivity | Primarily ortho-selective (C2 position) | Site-specific (Ipso-substitution) |

| Reagent Class | Electrophilic/Radical ( | Nucleophilic Source ( |

| Ideal Use Case | Late-stage functionalization of complex drugs | Synthesis of specific building blocks |

| Limiting Factor | Requires blocking groups if C2 is not target | Requires pre-functionalized boronic acid |

Protocol A: Silver-Mediated Direct C–H Trifluoromethoxylation

Reference: Tang, P. et al. Nature (2020) / Angew. Chem. (2018).[2][3]

This protocol utilizes a "limiting reagent" strategy where the valuable pyridine substrate is used in stoichiometric amounts (1.0 equiv), contrasting with older methods requiring excess substrate. It relies on the in-situ generation of a reactive

Mechanism of Action

The reaction proceeds via a radical pathway.[1][4][5][6]

Figure 1: Mechanistic pathway for Ag-mediated C-H trifluoromethoxylation.

Materials & Reagents

-

Substrate: Pyridine derivative (1.0 equiv, 0.2 mmol scale).

-

Silver Salt:

(1.0 equiv). Note: Handle in glovebox or dry environment. -

Oxidant: Selectfluor (2.0 equiv).

-

Fluoride Source: CsF (3.0 equiv).

-

OCF3 Source: TFMS (Trifluoromethyl arylsulfonate) (3.0 equiv).

-

Solvent: Dimethyl carbonate (DMC) or Acetonitrile (MeCN). anhydrous.

Step-by-Step Procedure

-

Setup (Glovebox recommended): In a nitrogen-filled glovebox, charge an oven-dried 10 mL sealed tube with

(29 mg, 0.2 mmol), Selectfluor (142 mg, 0.4 mmol), CsF (91 mg, 0.6 mmol), and TFMS (0.6 mmol). -

Substrate Addition: Add the pyridine substrate (0.2 mmol) and anhydrous DMC (2.0 mL).

-

Sealing: Seal the tube tightly with a Teflon-lined cap. Remove from the glovebox.

-

Reaction: Stir the mixture vigorously at 35 °C for 12–24 hours.

-

Critical Control Point: Do not overheat. Higher temperatures (

) often lead to defluorination or over-oxidation.

-

-

Workup:

-

Purification: Purify via silica gel flash chromatography.

-

Tip: Pyridyl trifluoromethyl ethers are often less polar than the parent pyridine.

-

Protocol B: Silver-Mediated Cross-Coupling of Boronic Acids

Reference: Ritter, T. et al. J. Am. Chem. Soc. (2015) / Org.[8] Lett. (2019).[1][7][9]

This protocol is ideal when specific regiochemistry is required (e.g., meta-substitution) that cannot be achieved via C–H activation. It uses boronic acids, which are widely available.

Mechanism of Action

This reaction involves a silver-mediated oxidative cross-coupling. The boronic acid undergoes transmetallation to silver, followed by oxidation (often involving a Ag(I)/Ag(III) cycle) and reductive elimination of the

Figure 2: Workflow for Ag-mediated boronic acid cross-coupling.

Materials & Reagents

-

Substrate: Pyridyl Boronic Acid (1.0 equiv).

-

Silver Catalyst:

or -

OCF3 Source: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) (1.2 equiv).

-

Alternative: Use

prepared in situ from TFMT and AgF.

-

-

Oxidant: Selectfluor (1.2 equiv).

-

Solvent: Acetone or Acetone/Ether mixture.

Step-by-Step Procedure

-

Reagent Prep: In a glovebox, weigh Pyridyl Boronic Acid (0.5 mmol), TAS-OCF3 (0.6 mmol), and Selectfluor (0.6 mmol) into a vial.

-

Note: TAS-OCF3 is moisture sensitive. Handle strictly under

.

-

-

Catalyst Addition: Add

(0.5 equiv) or suitable Ag source. -

Solvation: Add anhydrous Acetone (5 mL).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Observation: A precipitate (Ag salts) will form as the reaction progresses.

-

-

Workup:

-

Concentrate the solvent under reduced pressure (careful of product volatility).

-

Redissolve in ether/pentane and filter through Celite.

-

Purification Note: Boronic acid byproducts can be sticky. A basic wash (1M NaOH) can help remove unreacted boronic acid, but ensure the product is stable to base (most

pyridines are).

-

Quality Control & Data Interpretation

NMR Validation: The-

Chemical Shift: The

signal typically appears as a singlet between -55 ppm and -60 ppm .-

Contrast:

attached directly to the ring usually appears around -63 to -65 ppm. -

Contrast:

(trifluoroethoxy) appears around -74 ppm.

-

-

Coupling: In

NMR, the

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Pyridine coordination to Ag | Add a non-coordinating acid (e.g., |

| Defluorination ( | Temperature too high | Lower reaction temperature to 25°C; ensure strict anhydrous conditions. |

| Positional Isomers | C-H activation lack of control | Switch to Protocol B (Boronic Acid) for guaranteed regioselectivity. |

| Hydrolysis to Pyridone | Moisture in reagents | Dry TFMS/TAS-OCF3 under high vacuum; use fresh molecular sieves in solvent. |

References

-

Tang, P., et al. "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications, 2020. Link

-

Ngai, M. Y., et al. "Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes."[3] Angewandte Chemie International Edition, 2018.[2][3] Link

-

Ritter, T., et al. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids."[9] Journal of the American Chemical Society, 2015. Link

-

Tang, P., & Jiang, X. "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Organic Letters, 2018. Link

-

Ngai, M. Y., et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science, 2015. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Rhodium-Catalyzed Trifluoromethoxylation of Allenylic Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Regioselective chlorination of 5-(trifluoromethoxy)pyridin-3-ol

Application Note: Strategic Regiocontrol in the Chlorination of 5-(trifluoromethoxy)pyridin-3-ol

Abstract & Scope

The 5-(trifluoromethoxy)pyridin-3-ol scaffold is a high-value pharmacophore in medicinal chemistry, offering a unique balance of metabolic stability (via the -OCF

This Application Note details the regioselective chlorination of 5-(trifluoromethoxy)pyridin-3-ol to yield the 2-chloro derivative. We address the electronic "battle of directors" inherent in the substrate and provide two validated protocols:

-

Method A (Precision): N-Chlorosuccinimide (NCS) for high-selectivity, gram-scale synthesis.

-

Method B (Throughput): Trichloroisocyanuric Acid (TCCA) for rapid, scalable generation.

Chemical Context & Mechanistic Insight

Achieving regioselectivity in 3-hydroxypyridines is non-trivial due to competing electronic effects.

-

The Activator (-OH at C3): A strong electron-donating group (EDG) that directs electrophilic aromatic substitution (S

Ar) to the ortho (C2, C4) and para (C6) positions. -

The Deactivator (-OCF

at C5): A strong electron-withdrawing group (EWG) by induction, which generally deactivates the ring but directs ortho/para via resonance (weakly). -

The Ring Nitrogen: Strongly deactivating and meta-directing (relative to itself), making the ring electron-deficient.

The Regioselectivity Logic: While the -OH group activates C2, C4, and C6, the C2 position is the thermodynamic and kinetic favorite for controlled electrophilic chlorination.

-

C2: Ortho to the activating -OH and para to the -OCF

. It is sterically accessible. -

C4: Sandwiched between the -OH and the bulky -OCF

group (steric clash). -

C6: Ortho to the -OCF

group and para to the -OH. While reactive, it is less favored than C2 due to the inductive withdrawal from the adjacent Nitrogen and OCF

Diagram 1: Mechanistic Pathway & Regioselectivity

Caption: Mechanistic flow showing the electronic and steric factors favoring C2-chlorination over C4 and C6 positions.

Experimental Protocols

Protocol A: Mild Regioselective Chlorination (NCS Method)

Best for: Medicinal chemistry, gram-scale, high purity requirements.

Reagents:

-

Substrate: 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Catalyst (Optional): p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Thiourea (5 mol%)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv) and anhydrous MeCN (0.2 M concentration).

-

Dissolution: Stir at room temperature (RT) until fully dissolved.

-

Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes. Note: Rapid addition can cause localized high concentrations leading to di-chlorination.

-

Catalysis: If reaction is sluggish after 1 hour, add pTSA (0.1 equiv). The acid catalyst activates the NCS.

-

Reaction: Heat to 45°C–50°C and monitor by LCMS.

-

Endpoint: Disappearance of starting material (M+H = 180) and appearance of product (M+H = 214/216, 3:1 ratio).

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (x2) and brine (x1).

-

Dry over Na

SO

-

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes).

Why this works: NCS provides a low concentration of electrophilic chlorine (

Protocol B: Scalable Chlorination (TCCA Method)

Best for: Scale-up (>100g), cost-efficiency.

Reagents:

-

Substrate: 5-(trifluoromethoxy)pyridin-3-ol (1.0 equiv)

-

Reagent: Trichloroisocyanuric Acid (TCCA) (0.34 equiv - Note: TCCA provides 3 Cl atoms)

-

Solvent: Acetonitrile/Water (9:1)

Step-by-Step Methodology:

-

Preparation: Dissolve substrate in MeCN/Water mixture.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add TCCA (0.34 equiv) slowly as a solid or slurry.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.

-

Quench: Quench excess oxidant with saturated aqueous NaHSO

or Na -

Isolation: Adjust pH to ~5-6, extract with DCM, and concentrate.

Why this works: TCCA is a potent chlorinating agent. The use of 0.34 equivalents ensures stoichiometry is controlled (1 mole TCCA = 3 moles

Data Presentation & Analytical Validation

Table 1: Expected Analytical Data

| Feature | Starting Material | Product (2-Chloro) | Byproduct (2,6-Dichloro) |

| Formula | C | C | C |

| MW | 179.09 | 213.54 | 247.98 |

| LCMS (ESI+) | 180.1 [M+H] | 214.0 / 216.0 (3:1) | 248.0 / 250.0 / 252.0 (9:6:1) |

| H2 Signal Lost | H2 & H6 Signals Lost |

QC Checkpoint:

-

NMR Validation: The disappearance of the most downfield proton (H2, typically ~8.2-8.4 ppm in pyridines flanking the N) confirms substitution at the 2-position.

-

Regio-Check: If the product was the 4-chloro isomer, the H2 proton would remain (singlet) and the H4 proton would disappear. However, steric hindrance from the -OCF

makes this unlikely.

Workflow Visualization

Diagram 2: Experimental Decision Tree

Caption: Decision tree for selecting the appropriate chlorination protocol based on scale and purity requirements.

References

-

NCS Chlorination of Activated Pyridines

-

Electronic Effects of OCF3 Group

- Source: Vertex AI Search / RSC.

-

URL:[Link]

- Context: Establishes the orthogonal orientation and electronic withdrawal properties of the -OCF3 group, supporting the regioselectivity arguments.

-

General Regioselectivity in 3-Hydroxypyridines

- Source: Common Organic Chemistry.

-

URL:[Link]

- Context: Provides general conditions and mechanistic support for phenol-like activ

- Analogous Synthesis (2-chloro-5-trifluoromethylpyridine)

Sources

Using fluorinated pyridines as intermediates in agrochemical synthesis

Application Note: Strategic Utilization of Fluorinated Pyridines in Agrochemical Synthesis

Executive Summary

Fluorinated pyridines represent a "privileged scaffold" in modern agrochemistry. The introduction of fluorine atoms or trifluoromethyl (

Strategic Landscape: The Fluorine Effect

The strategic value of fluorinated pyridines lies in the "Fluorine Effect." The high electronegativity of fluorine (3.98 Pauling) mimics the steric demand of a hydroxyl group while inducing significant electronic changes.

Mechanistic Insight:

-

Metabolic Blocking: Substitution at the C-3 or C-5 position (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in the field.

-

Activation: The electron-deficient nature of the pyridine ring, further exacerbated by electron-withdrawing groups (

Table 1: Key Fluorinated Pyridine Intermediates in Agrochemicals

| Intermediate | CAS No.[1][2] | Key Functionality | Target Agrochemical |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | 69045-84-7 | Highly reactive C-2 Cl; Metabolic blocker | Fluopyram , Fluazifop-butyl, Chlorfluazuron |

| 2-Chloro-5-(trifluoromethyl)pyridine (CTF) | 52334-81-3 | Precursor to pyridinyloxy ethers | Fluazifop-P-butyl , Pyridalyl |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 10466-41-8 | Nucleophile for ether linkage | Picoxystrobin |

| 2,3-Difluoro-5-chloropyridine | 89402-43-7 | Dual fluorination for specific binding | Clodinafop-propargyl |

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis of Fluopyram , highlighting the critical role of the DCTF intermediate.

Experimental Protocols

Protocol A: Halogen Exchange (Halex) for Fluorination

Objective: Synthesis of 2-Fluoro-5-nitropyridine from 2-Chloro-5-nitropyridine.[3] Context: This protocol demonstrates the "Halex" reaction, the primary industrial method for introducing fluorine into the pyridine ring.[4] The high lattice energy of KF requires specific solvation strategies to generate "naked" fluoride ions.

Reagents & Equipment:

-

Substrate: 2-Chloro-5-nitropyridine (10 mmol)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (15 mmol, 1.5 eq). Note: Spray-drying increases surface area.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Sulfolane.

-

Catalyst: Tetraphenylphosphonium bromide (

) (5 mol%) or 18-Crown-6. -

Apparatus: 50 mL round-bottom flask, reflux condenser, nitrogen line, oil bath.

Step-by-Step Methodology:

-

Drying (Critical): Flame-dry the glassware under vacuum and backfill with

. Moisture is the enemy of the Halex reaction; water forms a hydration shell around -

Charging: Add 2-Chloro-5-nitropyridine (1.58 g) and spray-dried KF (0.87 g) to the flask.

-

Solvation: Add anhydrous DMSO (10 mL). Add the phase transfer catalyst (

, 0.21 g). -

Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 8:2).

-

Endpoint: Disappearance of the chloro-starting material.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL) to precipitate the product (or extract with

if liquid). -

Purification: Filter the solid or dry the organic layer (

) and concentrate.[4] Recrystallize from ethanol if necessary.

Self-Validating Check:

-

If conversion is low (<50%), check the water content of the solvent. Even 0.1% water can stall the reaction.

-

Safety Note: This reaction can generate small amounts of HF if moisture is present. Ensure proper ventilation.[7][8]

Protocol B: Synthesis of Fluopyram Scaffold via

Objective: Coupling 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) with ethyl cyanoacetate. Context: This step utilizes the high reactivity of the chlorine at the 2-position (ortho to nitrogen) compared to the 3-position. The nitrogen atom withdraws electron density, making the C-2 carbon highly electrophilic.

Reagents:

-

Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) (10 mmol).

-

Nucleophile: Ethyl Cyanoacetate (11 mmol).

-

Base: Potassium Carbonate (

) (25 mmol) or Sodium Hydride (NaH) for faster rates. -

Solvent: Acetonitrile (MeCN) or DMF.

Methodology:

-

Preparation: Dissolve DCTF (2.16 g) and Ethyl Cyanoacetate (1.24 g) in anhydrous MeCN (20 mL).

-

Activation: Add

(3.45 g) slowly.-

Observation: Evolution of gas (

) may occur if trace acid is present; mild exotherm.

-

-

Reflux: Heat to 80°C for 6–8 hours.

-

Quench: Cool and filter off inorganic salts. Concentrate the filtrate.

-

Hydrolysis/Decarboxylation (One-Pot Extension): Treat the crude residue with 6N HCl (15 mL) and reflux for 4 hours. This converts the cyanoacetate group into a methyl group (via decarboxylation), yielding the intermediate 2-methyl-3-chloro-5-(trifluoromethyl)pyridine (or the acetic acid derivative depending on conditions).

-

Note: For Fluopyram, the target is the ethylamine chain. The cyanoacetate adduct is typically hydrogenated (Raney Ni/H2) before full decarboxylation to preserve the amine functionality.

-

Safety & Handling of Fluorinated Pyridines

Hazard Profile:

-

Toxicity: Many fluorinated pyridines are toxic by inhalation and skin contact. DCTF is a skin sensitizer.

-

Corrosivity: HF-pyridine complexes (often used in fluorination) are extremely corrosive and penetrate skin, causing deep tissue necrosis and decalcification of bone.

Mandatory Safety Protocols:

-

Calcium Gluconate Gel: Must be instantly accessible in the lab whenever handling HF or potential HF-generating reactions (Halex).

-

Pressure Safety: Halex reactions often require elevated temperatures. If using sealed tubes/autoclaves, ensure they are rated for the vapor pressure of DMSO/sulfolane at 200°C.

-

Waste Disposal: Fluorinated waste must be segregated. Do not mix with acidic waste streams to prevent HF generation.

References

-

Synthesis of Fluopyram and Intermediates

-

Halex Reaction Methodologies

-

Properties of DCTF

-

General Fluorine Chemistry in Agrochemicals

Sources

- 1. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 14. cognitivemarketresearch.com [cognitivemarketresearch.com]

Application Note: Scalable Synthesis Routes for OCF3-Containing Heterocycles

Executive Summary & Strategic Value

The trifluoromethoxy group (

Historically, the synthesis of

Strategic Decision Matrix

The following decision tree outlines the optimal synthetic route based on substrate availability and electronic properties.

Figure 1: Strategic selection of synthetic routes based on substrate class. Route A is ideal for late-stage functionalization (LSF); Route B for converting chiral alcohols; Route C for scalable commodity synthesis.

Protocol A: Silver-Mediated C-H Trifluoromethoxylation

Best For: Late-stage functionalization of pyridines, diazines, and electron-deficient arenes. Mechanism: Oxidative radical substitution.

The Challenge & Solution

Direct C-H trifluoromethoxylation is difficult because the

Reagents & Materials

-

Substrate: Heteroarene (1.0 equiv)

-

Reagent: Trifluoromethyl arylsulfonate (TFMS) or TFMV (Trifluoromethyl benzoate) (2.0 equiv)

-

Catalyst/Mediator:

(3.0 equiv) - Must be stored in a glovebox or desiccator. -

Oxidant:

(2.0 equiv) -

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1) or Acetone/Water.

Step-by-Step Protocol

-

Preparation: In a glovebox, weigh

(3.0 equiv) and -

Addition: Add the heterocycle (1.0 equiv) and TFMS (2.0 equiv).

-

Solvent: Add degassed DCM and Water (

concentration relative to substrate).-

Note: The biphasic system helps solubilize the inorganic oxidant while maintaining the organic substrate.

-

-

Reaction: Seal the tube and stir vigorously at

for 12--24 hours.-

Visual Check: The reaction mixture typically turns from a grey suspension to a black/brown precipitate (Ag oxides).

-

-

Workup: Filter through a pad of Celite to remove silver residues. Rinse with DCM.

-

Purification: Wash the organic layer with

(sat. aq.), dry over

Data & Validation

| Substrate | Yield (%) | Regioselectivity | Notes |

| 2-Phenylpyridine | 72% | Mono (para to N) | High selectivity due to electronic bias. |

| Quinoline | 65% | C5/C8 mixture | Separation required. |

| Caffeine | 58% | C8 | Bioactive analog synthesis. |

Protocol B: Deoxytrifluoromethoxylation of Alcohols

Best For: Converting chiral aliphatic alcohols or phenols into trifluoromethyl ethers. Key Advantage: Uses commercially available alcohols; avoids gas handling.

The Chemistry

This protocol utilizes a "modern Appel reaction" approach. A phosphine activates the alcohol, which is then displaced by a nucleophilic source of

Reagents

-

Substrate: Alcohol (R-OH) (1.0 equiv)

-

Activator:

(1.5 equiv) + 1,2-Diiodoethane (1.5 equiv) or -

Source:

-

Preparation of

: Can be prepared from

-

-

Solvent: DCM or Toluene.

Step-by-Step Protocol

-

Activation: Dissolve Alcohol,

, and 1,2-Diiodoethane in DCM ( -

Displacement: Add

(solid) in one portion.-

Caution: Protect from light.

-

-

Reaction: Stir at Room Temperature for 4--12 hours.

-

Monitoring: Monitor by

NMR (look for singlet around

-

-

Workup: Dilute with pentane (to precipitate triphenylphosphine oxide), filter, and concentrate.

Protocol C: Continuous Flow Synthesis (Sandmeyer Approach)

Best For: Scale-up (>100g) of

Flow Reactor Setup

The system requires two feeds meeting in a T-mixer followed by a temperature-controlled coil.

Figure 2: Continuous flow setup for the safe conversion of anilines to trifluoromethyl ethers via diazonium intermediates.

Protocol Details

-

Feed A: Heterocyclic amine (

) + -

Feed B:

-Butyl nitrite ( -

Feed C:

(prepared in situ or suspended) or-

Optimization: Using a packed bed reactor containing the Silver salt is often superior to pumping a suspension to prevent clogging.

-

-

Conditions:

-

Diazotization Zone:

, 2 min residence time. -

Substitution Zone:

, 10 min residence time.

-

-

Output: The stream is quenched into water/DCM.

Troubleshooting & Expert Insights

Common Failure Modes

-

Moisture Sensitivity: The trifluoromethoxide anion (

) is in equilibrium with fluoride ( -

Silver Waste: Silver-mediated reactions generate stoichiometric Ag waste. For process scale, consider recycling Ag via nitric acid digestion and reprecipitation as

or

Analytical Validation

-

NMR: The definitive tool.

-

: Singlet, typically

-

(Side product): Singlet, typically

-

: Singlet, typically

-

Mass Spec:

adds mass +85 Da. Watch for the characteristic loss of 69 Da (

References

-

Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates Source: Organic Letters (Tang Group) URL:[Link][2]

-

Rapid Dehydroxytrifluoromethoxylation of Alcohols Source: iScience (Liu Group) URL:[Link]

-

New synthetic approaches toward OCF3-containing compounds Source: Organic & Biomolecular Chemistry (Review) URL:[Link]

-